molecular formula C10H15N5O2 B13998000 8-(Ethylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 5436-10-2

8-(Ethylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B13998000
CAS No.: 5436-10-2
M. Wt: 237.26 g/mol
InChI Key: VJLTWKXFDJKGPR-UHFFFAOYSA-N
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Description

8-(Ethylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is a chemical compound that belongs to the class of purines It is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of theobromine or caffeine. One common method is the reaction of theobromine with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The ethylamino group can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted purine derivatives.

Scientific Research Applications

8-(Ethylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a model compound in studying purine chemistry.

    Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system and its potential as a stimulant or therapeutic agent.

    Industry: It may be used in the development of new materials or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(Ethylamino)-1,3,7-dihydro-1h-purine-2,6-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to adenosine receptors in the central nervous system, similar to caffeine. This binding inhibits the action of adenosine, a neurotransmitter that promotes relaxation and sleep, leading to increased alertness and wakefulness. Additionally, the compound may influence other signaling pathways and enzyme activities, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.

    Theophylline: 1,3-Dimethylxanthine, used in medicine for its bronchodilator effects.

Uniqueness

8-(Ethylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the ethylamino group, which may confer different pharmacological properties compared to its analogs

Properties

CAS No.

5436-10-2

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

8-(ethylamino)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C10H15N5O2/c1-5-11-9-12-7-6(13(9)2)8(16)15(4)10(17)14(7)3/h5H2,1-4H3,(H,11,12)

InChI Key

VJLTWKXFDJKGPR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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